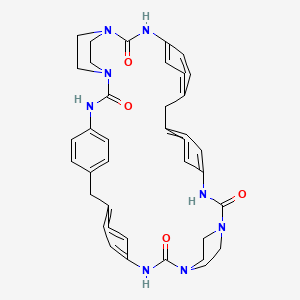
Uridine, 5-chloro-2',3'-dideoxy-3'-(4-nitro-1H-imidazol-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine, 5-chloro-2’,3’-dideoxy-3’-(4-nitro-1H-imidazol-1-yl)- is a synthetic nucleoside analog. This compound is characterized by the presence of a uridine base modified with a 5-chloro group and a 4-nitro-1H-imidazol-1-yl moiety. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 5-chloro-2’,3’-dideoxy-3’-(4-nitro-1H-imidazol-1-yl)- typically involves multi-step organic synthesis. The process begins with the protection of the hydroxyl groups of uridine, followed by selective chlorination at the 5-position. The 2’,3’-dideoxy modification is achieved through a series of deoxygenation reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Uridine, 5-chloro-2’,3’-dideoxy-3’-(4-nitro-1H-imidazol-1-yl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used.
Hydrolysis: Acidic or basic aqueous solutions are typically employed.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted uridine derivatives.
Hydrolysis: Breakdown products include uridine and the corresponding imidazole derivative.
Applications De Recherche Scientifique
Uridine, 5-chloro-2’,3’-dideoxy-3’-(4-nitro-1H-imidazol-1-yl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool in molecular biology.
Medicine: Investigated for its antiviral and anticancer properties.
Mécanisme D'action
The mechanism of action of Uridine, 5-chloro-2’,3’-dideoxy-3’-(4-nitro-1H-imidazol-1-yl)- involves its incorporation into nucleic acids, leading to disruption of normal cellular processes. The compound targets specific enzymes and pathways involved in DNA and RNA synthesis, thereby inhibiting the replication of viruses and the proliferation of cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Uridine, 5-chloro-2’,3’-dideoxy-3’-(2-methyl-4-nitro-1H-imidazol-1-yl)
- Uridine, 5-chloro-2’,3’-dideoxy-3’-(4-nitro-1H-imidazol-1-yl)-fluoro
Uniqueness
Uridine, 5-chloro-2’,3’-dideoxy-3’-(4-nitro-1H-imidazol-1-yl)- is unique due to its specific combination of modifications, which confer distinct chemical and biological properties. The presence of the 4-nitro-1H-imidazol-1-yl group, in particular, enhances its potential as an antiviral and anticancer agent .
Propriétés
| 132149-52-1 | |
Formule moléculaire |
C12H12ClN5O6 |
Poids moléculaire |
357.71 g/mol |
Nom IUPAC |
5-chloro-1-[(2R,4S,5S)-5-(hydroxymethyl)-4-(4-nitroimidazol-1-yl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H12ClN5O6/c13-6-2-17(12(21)15-11(6)20)10-1-7(8(4-19)24-10)16-3-9(14-5-16)18(22)23/h2-3,5,7-8,10,19H,1,4H2,(H,15,20,21)/t7-,8+,10+/m0/s1 |
Clé InChI |
MOPJAMVVBHXJQG-QXFUBDJGSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Cl)CO)N3C=C(N=C3)[N+](=O)[O-] |
SMILES canonique |
C1C(C(OC1N2C=C(C(=O)NC2=O)Cl)CO)N3C=C(N=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






